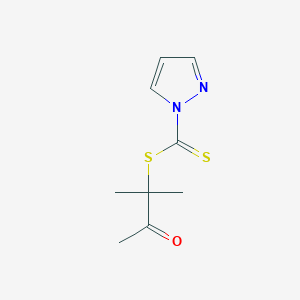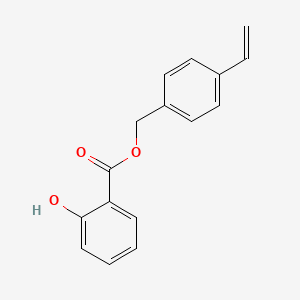![molecular formula C19H20 B14196848 [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene CAS No. 919285-09-9](/img/structure/B14196848.png)
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a phenylethyl group attached to a penta-3,4-dien-1-yl chain, both of which are connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene typically involves the coupling of a phenylethyl halide with a penta-3,4-dien-1-yl precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which allows for the formation of the carbon-carbon bond under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of phenylethyl ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals. Research into its biological properties could lead to the discovery of new therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs with specific biological targets. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as improved thermal stability or mechanical strength.
Wirkmechanismus
The mechanism by which [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
[3-(2-Phenylethyl)penta-2,4-dien-1-yl]benzene: Similar structure but with a different position of the double bonds.
[3-(2-Phenylethyl)but-3-en-1-yl]benzene: A shorter carbon chain with fewer double bonds.
[3-(2-Phenylethyl)hex-3,4-dien-1-yl]benzene: A longer carbon chain with additional double bonds.
Uniqueness: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene is unique due to its specific arrangement of double bonds and the phenylethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
919285-09-9 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-17(13-15-18-9-5-3-6-10-18)14-16-19-11-7-4-8-12-19/h3-12H,1,13-16H2 |
InChI-Schlüssel |
HTOVRJISIVATDT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)



![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)



![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
